molecular formula C11H19NO4 B12855055 Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate

Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate

Cat. No.: B12855055
M. Wt: 229.27 g/mol
InChI Key: MGVLDNNGRFJUIM-UHFFFAOYSA-N
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Description

Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate is a cyclopropane-containing compound featuring a methyl ester and a tert-butoxy carbonyl-protected aminoethyl substituent. This structure is notable for its cyclopropane ring, which imparts significant ring strain and reactivity, and the tert-butoxy group, which enhances steric bulk and stability. Such compounds are often intermediates in pharmaceutical synthesis, leveraging their strained rings for targeted reactivity in ring-opening or functionalization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester and tert-butyl ester groups undergo hydrolysis under acidic or basic conditions:

ConditionReaction OutcomeSource Citation
Acidic (e.g., TFA)Methyl ester hydrolyzes to carboxylic acid; Boc group remains intact.
Basic (e.g., NaOH/H₂O₂)Both esters hydrolyze, yielding a dicarboxylic acid derivative.

Example Protocol (Basic Hydrolysis):

  • React with NaOH (73.5 g) and H₂O₂ (125 mL) in tetrahydrofuran at 0–5°C for 6 hours .

  • Acidify with HCl to isolate the carboxylic acid product .

Boc Deprotection

The Boc-protected amino group is cleaved under strong acidic conditions:

ReagentConditionsOutcomeSource Citation
Trifluoroacetic acid (TFA)25–30°C, 2–4 hoursBoc group removed, yielding free amine

Key Application:
Deprotection enables subsequent functionalization, such as coupling with carboxylic acids or alkylation .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring may undergo radical-mediated or electrophilic ring-opening:

ConditionMechanismProductSource Citation
Radical initiators (e.g., O₂)Relief of ring strainOpen-chain alkene or diradical
Electrophilic reagentsRing expansion or fragmentationFunctionalized linear derivatives

Notable Study:
Cyclopropane-containing analogs undergo retro [2+2] cycloaddition under oxidative conditions, producing dioxetane intermediates .

Amide Coupling Reactions

The deprotected amino group participates in peptide bond formation:

Coupling ReagentConditionsOutcomeSource Citation
HBTUDCM, 25–30°CStable amide bonds with carboxylic acids

Example Protocol:

  • Activate carboxylic acid with HBTU in dichloromethane.

  • React with free amine at 25–30°C for 24 hours .

Comparative Reactivity Table

Reactivity trends for key functional groups:

Functional GroupReactivity PriorityTypical ReagentsStability Considerations
Boc-protected amineHigh (acid-sensitive)TFA, HClStable under basic conditions
Methyl esterModerateNaOH, LiOHHydrolyzes faster than tert-butyl esters
Cyclopropane ringLow (strain-driven)Radical initiators, O₂Susceptible to ring-opening

Stability and Storage

  • pH Sensitivity: Degrades under prolonged acidic (pH < 3) or basic (pH > 10) conditions .

  • Light/Temperature: Store at –20°C in inert atmosphere to prevent radical-mediated decomposition .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can enhance bioactivity and reduce toxicity.

Case Study: Anticancer Activity

Research has indicated that derivatives of cyclopropane-containing compounds exhibit anticancer properties. For instance, studies have highlighted the potential of similar compounds to inhibit tumor growth by interfering with cellular signaling pathways related to cancer proliferation .

Organic Synthesis

Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate serves as an intermediate in organic synthesis. Its unique structure allows it to be utilized in various reactions, including:

  • Nucleophilic Substitution Reactions : The presence of the amino group makes it a suitable candidate for nucleophilic attacks, facilitating the synthesis of more complex molecules.
  • Formation of Peptides : Its carboxylate group can participate in peptide bond formation, making it useful in synthesizing peptide-based drugs .

Neurological Disorders

Recent studies have explored the compound's effects on neurological conditions. Its ability to cross the blood-brain barrier could make it a candidate for treating disorders such as Alzheimer's disease and other neurodegenerative conditions. Research suggests that modifications to its structure could enhance its neuroprotective properties .

Anti-inflammatory Properties

There is emerging evidence that compounds similar to this compound exhibit anti-inflammatory effects. This opens avenues for developing treatments for chronic inflammatory diseases .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryDevelopment of anticancer agents
Organic SynthesisIntermediate for nucleophilic substitutions
Neurological DisordersPotential treatment for Alzheimer's and neuroprotection
Anti-inflammatory EffectsDevelopment of therapies for chronic inflammation

Mechanism of Action

The mechanism of action of Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. The tert-butoxy group provides steric hindrance, which can influence the binding affinity and specificity of the compound for its target. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

Table 1: Structural Analogs and Modifications

Compound Name Key Structural Features CAS Number Source
Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate Methyl ester, tert-butoxy carbonyl group on adjacent cyclopropane carbon 19687-04-8
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate Ethyl ester instead of methyl ester 107259-05-2
Methyl 1-(methylamino)cyclobutanecarboxylate Cyclobutane ring, methylamino substituent N/A
Ethyl (1r,2s)-1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate Cyclopropane with vinyl substituent, ethyl ester N/A
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate Ethyl substituent on cyclopropane, unprotected amino group 138457-95-1

Key Observations :

  • Ester Group : Ethyl esters (e.g., ) exhibit lower polarity and slower hydrolysis rates compared to methyl esters, impacting bioavailability and synthesis conditions.
  • Ring Size : Cyclobutane analogs () lack the high ring strain of cyclopropane, reducing reactivity in ring-opening reactions.
  • Substituents: The tert-butoxy group in the target compound enhances steric protection of the amino group, improving stability during synthesis compared to analogs with unprotected amines ().

Reactivity Insights :

  • The tert-butoxy group in the target compound facilitates stable intermediates during multi-step syntheses, as seen in cyclopentane analogs ().
  • Cyclopropane rings undergo strain-driven reactions (e.g., nucleophilic attacks) more readily than cyclobutane or cyclopentane derivatives ().

Physicochemical Properties

Table 3: Comparative Properties

Compound Molecular Weight Purity Solubility Profile Application Context
Target Compound ~287.3 g/mol* >95% Moderate in polar aprotic solvents Pharma intermediates
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate ~285.3 g/mol 95% High in THF, DCM Peptide synthesis
1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride ~179.6 g/mol >95% High in water Bioactive molecule scaffolds

*Calculated based on formula.

Notable Trends:

  • The tert-butoxy group increases molecular weight and lipophilicity, favoring organic solvent solubility ().
  • Unprotected amino analogs (e.g., ) show higher aqueous solubility due to ionic character.

Biological Activity

Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate, known by its CAS number 2731011-62-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol. The structure includes a cyclopropane ring, an amino group, and a tert-butoxy substituent, which may influence its biological interactions.

Pharmacological Effects

Research indicates that the compound exhibits various pharmacological activities:

1. Antitumor Activity
Preliminary studies have suggested that derivatives of cyclopropane carboxylates can inhibit cancer cell proliferation. Specifically, compounds similar to this compound have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

2. Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. In models of inflammation, cyclopropane derivatives have been shown to reduce markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory pathways .

3. Neuroprotective Effects
Neuroprotective potential has been explored through studies focusing on neurodegenerative diseases. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, indicating a possible therapeutic application in conditions like Alzheimer's disease .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in apoptosis and inflammation pathways. For instance, it may modulate signaling pathways related to NF-kB and MAPK, which are pivotal in the cellular response to stress and inflammation .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

Case Study 1: Antitumor Activity
A study examined the effects of cyclopropane derivatives on human leukemia cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .

Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, a cyclopropane derivative was administered to evaluate its anti-inflammatory properties. The treated group showed a marked decrease in paw swelling and reduced levels of inflammatory cytokines compared to the control group .

Data Summary

The following table summarizes key findings regarding the biological activities associated with this compound:

Activity Type Effect Mechanism References
AntitumorInhibition of cancer cell growthInduction of apoptosis
Anti-inflammatoryReduction in inflammationModulation of cytokine release
NeuroprotectiveProtection against oxidative stressInhibition of apoptotic pathways

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate?

  • Methodology :

  • Cyclopropanation : Use diazo compounds (e.g., diazoacetates) with transition metal catalysts (Rh(II) or Cu(I)) to form the cyclopropane ring.
  • Functionalization : Introduce the tert-butoxy group via nucleophilic substitution or coupling reactions. The Boc (tert-butoxycarbonyl) group is often employed as a protective strategy for amines, followed by deprotection under acidic conditions (e.g., TFA) .
  • Example : Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate (CAS: 19687-04-8) is synthesized via cyclopropanation and Boc protection .

Q. How is the structure of this compound characterized in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring geometry (e.g., coupling constants for cis/trans isomers) and substituent integration (e.g., tert-butoxy methyl protons at δ ~1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular formula (e.g., exact mass for C₁₂H₁₉NO₅: 257.126 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .

Q. What are the primary research applications of this compound?

  • Applications :

  • Pharmaceutical Intermediate : Used in synthesizing enzyme inhibitors (e.g., targeting metabolic or neurological disorders) due to its cyclopropane scaffold and Boc-protected amine .
  • Imaging Probes : Analogous compounds with tert-butoxy groups are intermediates for radiolabeled tracers in SPECT imaging .
  • Chiral Building Block : Explored in asymmetric synthesis for bioactive molecules .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclopropanation to improve yield and stereoselectivity?

  • Strategies :

  • Catalyst Screening : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) enhance diastereoselectivity in cyclopropane formation .
  • Solvent Effects : Non-polar solvents (e.g., toluene) favor cyclopropanation over side reactions.
  • Temperature Control : Low temperatures (–20°C to 0°C) reduce decomposition of diazo intermediates .

Q. How do electronic and steric effects of substituents influence the compound’s reactivity?

  • Comparative Analysis :

  • Substituent Impact : Replacing the tert-butoxy group with trifluoromethyl or methyl groups alters electronic density and steric hindrance. For example:
SubstituentReactivity (vs. tert-butoxy)Biological Activity
TrifluoromethylHigher electrophilicityEnhanced enzyme binding
MethylReduced steric bulkFaster metabolic clearance
  • Data Source : Analogous cyclopropane derivatives (e.g., difluoromethyl vs. methyl variants) show divergent biological activity due to electronic effects .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Approach :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., tert-butoxy vs. methoxy) and assay activity against target enzymes (e.g., kinases).
  • Computational Modeling : DFT calculations predict electronic properties (e.g., HOMO/LUMO levels) to rationalize activity differences .

Q. How is stereochemical purity ensured during synthesis, particularly for chiral cyclopropane derivatives?

  • Methods :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Cu(I)-bisoxazoline complexes) for asymmetric cyclopropanation.
  • Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 1-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]cyclopropane-1-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-8(13)7-12-11(5-6-11)9(14)15-4/h12H,5-7H2,1-4H3

InChI Key

MGVLDNNGRFJUIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1(CC1)C(=O)OC

Origin of Product

United States

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